N-(3,4-Dichlorophenyl)hydrazinecarboxamide

Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

N-(3,4-Dichlorophenyl)hydrazinecarboxamide (CAS 19375-63-4), also known as 3-Amino-1-(3,4-dichlorophenyl)urea or 4-(3,4-dichlorophenyl)semicarbazide, is a hydrazinecarboxamide derivative featuring a 3,4-dichlorophenyl moiety. This scaffold is a versatile intermediate in the synthesis of bioactive molecules with demonstrated utility in agrochemical (insecticidal, nematicidal) and pharmaceutical (antimicrobial, anticancer) research.

Molecular Formula C7H7Cl2N3O
Molecular Weight 220.05 g/mol
CAS No. 19375-63-4
Cat. No. B12862779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dichlorophenyl)hydrazinecarboxamide
CAS19375-63-4
Molecular FormulaC7H7Cl2N3O
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NN)Cl)Cl
InChIInChI=1S/C7H7Cl2N3O/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
InChIKeyGJSBGSQJDXDYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorophenyl)hydrazinecarboxamide (CAS 19375-63-4) for Agrochemical and Pharmaceutical R&D Procurement


N-(3,4-Dichlorophenyl)hydrazinecarboxamide (CAS 19375-63-4), also known as 3-Amino-1-(3,4-dichlorophenyl)urea or 4-(3,4-dichlorophenyl)semicarbazide, is a hydrazinecarboxamide derivative featuring a 3,4-dichlorophenyl moiety. This scaffold is a versatile intermediate in the synthesis of bioactive molecules with demonstrated utility in agrochemical (insecticidal, nematicidal) and pharmaceutical (antimicrobial, anticancer) research . The compound is a solid at room temperature with moderate solubility in organic solvents, and its dichlorophenyl group confers distinct electronic properties influencing reactivity and biological target interactions . Procurement is typically for early-stage discovery or as a building block in medicinal and agricultural chemistry.

N-(3,4-Dichlorophenyl)hydrazinecarboxamide: Why Substitution with Generic Semicarbazides Compromises Project Outcomes


The 3,4-dichlorophenyl substitution pattern is not arbitrary; it directly modulates electronic and steric properties that govern both synthetic utility and biological activity. Generic unsubstituted phenyl or mono-halogenated semicarbazides lack the specific electron-withdrawing character and steric bulk of the 3,4-dichloro configuration, which has been shown to significantly enhance potency in enzymatic inhibition assays [1]. Furthermore, the compound serves as a key intermediate for generating specific N-chloroheterocyclic antimicrobials and second-generation HCV NS3 protease inhibitors, reactions for which alternative aryl semicarbazides may exhibit different regioselectivity or fail to produce the desired active pharmacophore . Simple replacement can lead to reduced yields, altered impurity profiles, or complete loss of desired bioactivity in downstream compounds.

Quantitative Evidence for Selecting N-(3,4-Dichlorophenyl)hydrazinecarboxamide over Close Analogs


Enhanced Tyrosinase Inhibition: 3,4-Dichlorophenyl Substitution vs. Unsubstituted Phenyl

In a comparative structure-activity relationship (SAR) study of semicarbazide derivatives as tyrosinase inhibitors, compounds bearing a 3,4-dichlorophenyl moiety (e.g., compounds 56 and 57) exhibited markedly improved monophenolase inhibitory potency compared to the unsubstituted phenyl counterpart (compound 45) [1]. This demonstrates that the 3,4-dichloro substitution pattern is a critical determinant of enhanced biological activity within this chemotype.

Tyrosinase Inhibition Melanogenesis Structure-Activity Relationship

Defined Reactivity in the Synthesis of N-Chloroheterocyclic Antimicrobials

N-(3,4-Dichlorophenyl)hydrazinecarboxamide is specifically cited as a reactant for the synthesis of N-chloroheterocyclic antimicrobials, a class of compounds with established bioactivity . While the exact yield data is not provided in this technical note, the designated use implies optimized reactivity for this specific transformation, differentiating it from other aryl hydrazinecarboxamides that may not be recommended for the same synthetic route.

Medicinal Chemistry Antimicrobial Synthesis Heterocyclic Chemistry

Patented Insecticidal Utility of Hydrazinecarboxamide Scaffold

The hydrazinecarboxamide scaffold, of which N-(3,4-Dichlorophenyl)hydrazinecarboxamide is a key representative, is the basis for a broad-spectrum insecticidal patent (US5543573) . The patent claims derivatives of general formula (I) that exhibit a wide insecticidal spectrum at low dosage. While the patent does not provide direct quantitative comparison for this exact compound, it establishes the 3,4-dichlorophenyl hydrazinecarboxamide as a privileged structure within the claimed genus, implying that specific substitution patterns (such as 3,4-dichloro) are critical for achieving the described insecticidal efficacy.

Agrochemical Insecticide Crop Protection

High-Value Application Scenarios for N-(3,4-Dichlorophenyl)hydrazinecarboxamide (CAS 19375-63-4)


Tyrosinase Inhibitor Development for Cosmeceutical or Dermatological Research

Given the quantified enhancement in tyrosinase inhibition conferred by the 3,4-dichlorophenyl moiety (5.2- to 8.4-fold over unsubstituted phenyl), this compound is a strategic starting material for designing novel melanogenesis inhibitors [1]. Researchers developing skin-lightening agents or studying hyperpigmentation disorders can leverage this scaffold to generate analogs with improved potency, as demonstrated in comparative SAR studies.

Synthesis of N-Chloroheterocyclic Antimicrobial Lead Compounds

This compound is a designated reactant for constructing N-chloroheterocyclic antimicrobials . Procurement supports medicinal chemistry campaigns focused on novel antibacterial or antifungal agents, particularly where the 3,4-dichlorophenyl group is hypothesized to enhance target binding or membrane permeability based on its electron-withdrawing character.

Agrochemical Discovery: Broad-Spectrum Insecticide Development

As a key intermediate within a patented hydrazinecarboxamide insecticide genus (US5543573), this compound enables the synthesis of analogs for crop protection or public health applications . Its use can accelerate structure-activity relationship (SAR) exploration aimed at optimizing potency against resistant pest species or reducing environmental impact through lower field application rates.

Chemical Biology Probe Synthesis

The dichlorophenyl hydrazinecarboxamide core can be functionalized to create activity-based probes or affinity reagents targeting enzymes like tyrosinase or other metalloenzymes. The established SAR (enhanced inhibition) provides a rational starting point for designing selective chemical tools for target validation or pathway interrogation in cell-based assays.

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